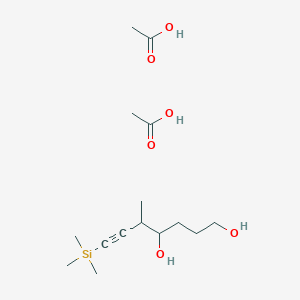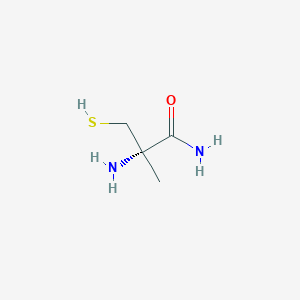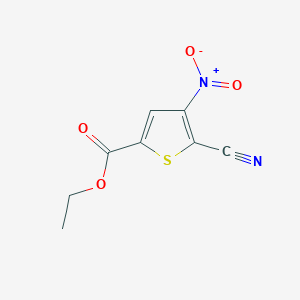
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal, while zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are chemically similar and often occur together in nature. Cadmium is primarily obtained as a by-product of zinc refining. These metals are used in various industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sol-Gel Method: Cadmium-doped zinc oxide nanoparticles can be synthesized using the sol-gel technique.
Crystallization Methods: High-purity cadmium and zinc can be prepared using crystallization purification methods such as horizontal directional solidification and zone melting.
Industrial Production Methods
Cadmium is primarily produced as a by-product of zinc refining. The production process involves the following steps:
Roasting: Zinc sulfide ores are roasted to convert them into zinc oxide, during which cadmium becomes concentrated in the fumes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO).
Reduction: Cadmium can be reduced from its compounds using reducing agents like hydrogen.
Substitution: Cadmium can undergo substitution reactions with halogens to form cadmium halides (e.g., CdCl2, CdBr2).
Common Reagents and Conditions
Hydrochloric Acid: Cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas.
Major Products
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Cadmium Chloride (CdCl2): Formed by the reaction of cadmium with hydrochloric acid.
Applications De Recherche Scientifique
Mécanisme D'action
Cadmium and zinc exert their effects through various molecular mechanisms. Cadmium can induce oxidative stress by generating reactive oxygen species (ROS) and disrupting mitochondrial function. Zinc, on the other hand, is essential for the proper function of numerous enzymes and proteins. The molecular targets and pathways involved include metal influx transporters, metal efflux transporters, and metal-induced ROS signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercury (Hg): Like cadmium and zinc, mercury is also a Group 12 element.
Lead (Pb): Although not in the same group, lead shares some chemical similarities with cadmium and zinc.
Uniqueness
Cadmium is unique due to its specific applications in rechargeable batteries and radiation detectors. Zinc is essential for biological functions and widely used in galvanization to prevent rusting of iron and steel .
Propriétés
Numéro CAS |
647835-82-3 |
|---|---|
Formule moléculaire |
Cd6Zn2 |
Poids moléculaire |
805.2 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/6Cd.2Zn |
Clé InChI |
JWVAEZVSMWLSBA-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



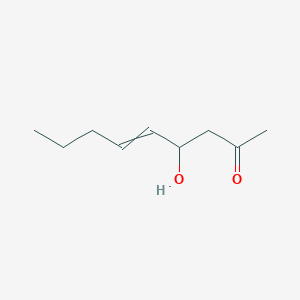

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
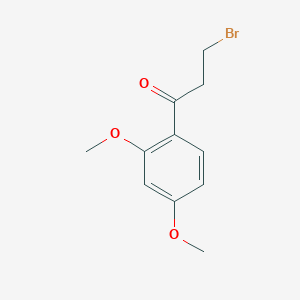
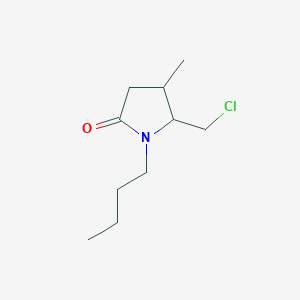

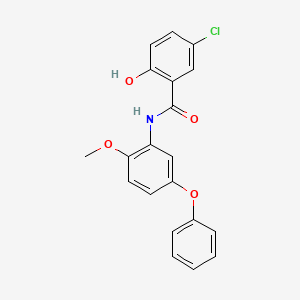


![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
